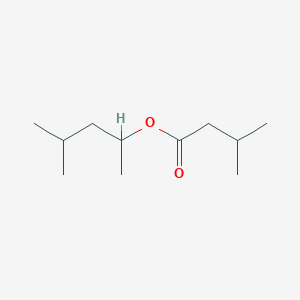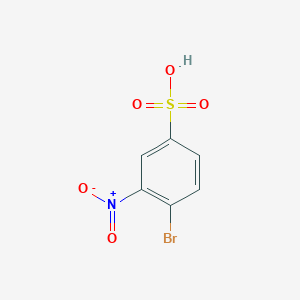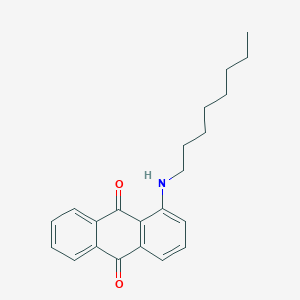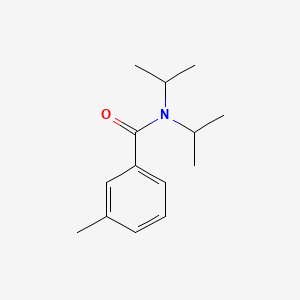
2,2-Dimetilbutanal
Descripción general
Descripción
2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic aldehyde odor. This compound is part of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and a carbon chain. The structure of 2,2-Dimethylbutanal includes a butanal backbone with two methyl groups attached to the second carbon atom, making it a branched aldehyde .
Aplicaciones Científicas De Investigación
2,2-Dimethylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.
Medicine: It is investigated for its potential use in the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
Target of Action
2,2-Dimethylbutanal, also known as Neohexane , is a chemical compound with the molecular formula C6H12O . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary widely depending on the biological system in which the compound is introduced.
Mode of Action
It’s known that the compound can interact with various biological molecules due to its chemical structure
Biochemical Pathways
It’s plausible that the compound could influence various metabolic processes due to its chemical structure
Action Environment
The action, efficacy, and stability of 2,2-Dimethylbutanal can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2,2-dimethylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods: In an industrial setting, 2,2-Dimethylbutanal can be produced via the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,2-dimethylbutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2,2-dimethylbutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.
Condensation Reactions: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Condensation: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products:
Oxidation: 2,2-Dimethylbutanoic acid
Reduction: 2,2-Dimethylbutanol
Nucleophilic Addition: Secondary alcohols
Condensation: β-Hydroxy aldehydes or ketones
Comparación Con Compuestos Similares
2,2-Dimethylbutanal can be compared with other similar aldehydes, such as:
Butanal: A straight-chain aldehyde with the formula C4H8O. Unlike 2,2-Dimethylbutanal, it lacks branching and has different reactivity due to the absence of methyl groups.
2-Methylbutanal: A branched aldehyde with one methyl group attached to the second carbon. It has similar reactivity but different steric effects compared to 2,2-Dimethylbutanal.
Isobutyraldehyde: Another branched aldehyde with the formula C4H8O.
The uniqueness of 2,2-Dimethylbutanal lies in its specific branching, which influences its reactivity and physical properties, making it distinct from other aldehydes.
Propiedades
IUPAC Name |
2,2-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKDUOPJZROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175110 | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-75-9 | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,2-Dimethylbutanal be used to synthesize heterocyclic compounds?
A1: Yes, 2,2-Dimethylbutanal can be utilized in the synthesis of heterocyclic compounds. One example is the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles. This method involves reacting 4-chloro-2,2-dimethylbutanal, which is easily synthesized from 2,2-Dimethylbutanal, with sodium bisulphite, a primary amine, and potassium cyanide in an aqueous solution []. This reaction provides a convenient and environmentally friendly route to these novel heterocyclic compounds.
Q2: Does 2,2-Dimethylbutanal participate in photochemical reactions?
A2: Yes, 2,2-Dimethylbutanal can participate in photochemical reactions, specifically with caffeine []. Unlike smaller aliphatic aldehydes, 2,2-Dimethylbutanal, along with 2-methylpropanal and 2-methylbutanal, react with caffeine under UV irradiation to yield 8-alkylcaffeines as the major product. This reaction pathway differs from that of smaller aldehydes, highlighting the influence of steric hindrance on the reaction outcome.
Q3: What are the potential applications of 3,3-dimethylpyrrolidine-2-carbonitriles synthesized from 2,2-Dimethylbutanal?
A3: While the provided research [] focuses on the synthesis method, 3,3-dimethylpyrrolidine-2-carbonitriles are valuable building blocks in organic synthesis. They hold potential applications in various fields, including:
Q4: Are there alternative synthetic routes to moenocinol that utilize 2,2-Dimethylbutanal?
A4: The research primarily focuses on a specific synthetic route to moenocinol, the lipid component of the antibiotic moenomycin, using 4-chloro-2,2-dimethylbutanal derived from 2,2-Dimethylbutanal []. While this paper doesn't explore alternative routes, exploring different synthetic strategies using 2,2-Dimethylbutanal or related derivatives could be a potential area of future research. This could lead to the discovery of more efficient or cost-effective methods for synthesizing moenocinol and its analogs.
Q5: What spectroscopic techniques can be used to confirm the structure of compounds derived from 2,2-Dimethylbutanal?
A5: Multiple spectroscopic techniques are valuable for characterizing compounds derived from 2,2-Dimethylbutanal. The research highlights the use of:
- 1H-NMR spectroscopy: This technique was employed to confirm the cis-Δ2 configuration in both synthetic and naturally derived moenocinol []. The use of Eu(tmhd)3 as a lanthanide shift reagent further aided in analyzing the stereochemistry.
- General spectroscopic methods: While not explicitly detailed, the research mentions utilizing various spectroscopic techniques to establish the identity of the synthesized moenocinol with the natural product []. This likely includes techniques like infrared spectroscopy (IR) and mass spectrometry (MS), which provide complementary information about functional groups and molecular weight, respectively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)



![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)






![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)
